molecular formula C20H31NO3 B13200665 tert-Butyl N-{6-oxo-6-[2-(propan-2-yl)phenyl]hexyl}carbamate

tert-Butyl N-{6-oxo-6-[2-(propan-2-yl)phenyl]hexyl}carbamate

Cat. No.: B13200665
M. Wt: 333.5 g/mol
InChI Key: HXYDAVRUNCJGFD-UHFFFAOYSA-N
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Description

tert-Butyl N-{6-oxo-6-[2-(propan-2-yl)phenyl]hexyl}carbamate (CAS 2013260-90-5) is a chemical compound with the molecular formula C20H31NO3 and a molecular weight of 333.47 g/mol . Its structure features a carbamate group protected by a tert-butyl moiety and a ketone group linked to a hexyl chain, terminating in a 2-isopropylphenyl group . This specific molecular architecture, including the carbamate protecting group, suggests its potential utility as a key synthetic intermediate or building block in organic and medicinal chemistry research. The product is intended for Research Use Only and is not for diagnostic, therapeutic, or personal use. Specific applications, research value, and mechanism of action for this compound are not detailed in the available sources and should be verified through further scientific literature.

Properties

Molecular Formula

C20H31NO3

Molecular Weight

333.5 g/mol

IUPAC Name

tert-butyl N-[6-oxo-6-(2-propan-2-ylphenyl)hexyl]carbamate

InChI

InChI=1S/C20H31NO3/c1-15(2)16-11-8-9-12-17(16)18(22)13-7-6-10-14-21-19(23)24-20(3,4)5/h8-9,11-12,15H,6-7,10,13-14H2,1-5H3,(H,21,23)

InChI Key

HXYDAVRUNCJGFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C(=O)CCCCCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Formation of the Boc-Protected Amine Intermediate

The tert-butyl carbamate protecting group is introduced by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) under controlled conditions. This step ensures the amine is protected for subsequent transformations.

  • Typical conditions: Room temperature, in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
  • Yield: Usually high, often above 80%.

Synthesis of the 6-Oxo-6-[2-(propan-2-yl)phenyl]hexyl Side Chain

This moiety can be constructed through a series of reactions involving:

  • Alkylation of a suitable precursor with 2-(propan-2-yl)phenyl derivatives.
  • Introduction of the keto functionality at the 6-position via oxidation or acylation.

Use of Organolithium Reagents and Halogenation

A key step in the synthesis involves lithiation and halogenation to introduce functional groups selectively:

Step Reagents & Conditions Yield Notes
1 n-Butyllithium (n-BuLi) addition to Boc-protected amine at -78°C in THF 32-57% Under inert atmosphere (argon or nitrogen), slow addition to control reactivity
2 Iodination with I2 in THF at -78°C ~33% Quenching with saturated NH4Cl and extraction with EtOAc; purification by silica gel column chromatography
3 Bubbling CO2 gas at -78°C for carboxylation steps 33-57% Followed by acidification to precipitate carboxylic acid intermediates

These steps are critical for functionalizing the pyridine or phenyl rings and for enabling further coupling reactions.

Coupling and Final Assembly

The final compound is assembled by coupling the Boc-protected amine intermediate with the 6-oxo-6-[2-(propan-2-yl)phenyl]hexyl moiety, often via nucleophilic substitution or amide bond formation.

  • Typical solvents: THF, diethyl ether.
  • Temperature: Ranges from -78°C to room temperature depending on the step.
  • Purification: Flash chromatography using petroleum ether/ethyl acetate mixtures.

Reaction Data Summary Table

Preparation Step Reagents/Conditions Temperature (°C) Yield (%) Purification Method Notes
Boc protection of amine Di-tert-butyl dicarbonate, THF/DCM 20-25 >80 Extraction, crystallization Standard protection step
Lithiation of Boc-protected intermediate n-Butyllithium, TMEDA, THF -78 to -10 32-57 Silica gel chromatography Inert atmosphere, slow addition
Iodination Iodine in THF -78 to 0 ~33 Silica gel chromatography Quenched with NH4Cl, sodium pyrosulfite wash
Carboxylation (CO2 bubbling) Dry CO2 gas, THF -78 to 0 33-57 Acidification, filtration Produces carboxylic acid intermediates
Final coupling to form target compound Nucleophilic substitution or amide coupling -78 to 25 Variable Chromatography Requires careful control of reaction conditions

Research Discoveries and Observations

  • The use of n-butyllithium in combination with tetramethylethylenediamine (TMEDA) significantly improves lithiation efficiency at low temperatures, enabling selective functionalization of aromatic rings without overreaction or decomposition.
  • Iodination at low temperatures (-78°C) allows for regioselective introduction of iodine atoms, which serve as handles for further cross-coupling reactions.
  • The Boc protecting group is stable under the lithiation and iodination conditions but can be removed selectively in later steps to reveal the free amine.
  • The carboxylation step using dry ice (CO2) at low temperatures is an effective way to introduce carboxylic acid groups, which are crucial intermediates for amide bond formation.
  • Purification by silica gel chromatography with carefully chosen solvent systems (petroleum ether/ethyl acetate ratios) yields high-purity products suitable for further synthetic steps or biological evaluation.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{6-oxo-6-[2-(propan-2-yl)phenyl]hexyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of carbamate derivatives with different functional groups.

Scientific Research Applications

tert-Butyl N-{6-oxo-6-[2-(propan-2-yl)phenyl]hexyl}carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl N-{6-oxo-6-[2-(propan-2-yl)phenyl]hexyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved in its action include:

    Enzyme Inhibition: The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition.

    Receptor Binding: The phenyl ring and hexyl chain can interact with receptor binding sites, modulating receptor activity.

    Signal Transduction: The compound may influence signal transduction pathways, affecting cellular responses and functions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Interactions/Properties Reference
tert-Butyl N-{6-oxo-6-[2-(propan-2-yl)phenyl]hexyl}carbamate Not explicitly provided* ~323.4 (estimated) Boc, ketone, 2-isopropylphenyl Potential C—H⋯O/N—H⋯O interactions
tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate C17H20N2O2 284.35 Boc, bis(propargyl)amine, phenyl Intramolecular C—H⋯O/N—H⋯N bonds
tert-Butyl (6-oxo-6-((6-(trifluoromethyl)pyridinyl)amino)hexyl)carbamate (Compound 16) C23H30F3N5O3 497.51 Boc, ketone, trifluoromethylpyridine Enhanced lipophilicity, metabolic stability
tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate C14H27NO2S 273.43 Boc, thioether Reduced hydrogen bonding capacity
Salmeterol impurity (C17H25NO5) C17H25NO5 323.39 Boc, benzodioxin, hydroxyethyl Complex hydrogen-bonding networks

*Molecular weight estimated based on analogs.

Key Observations:
  • Substituent Effects : The target compound’s 2-isopropylphenyl group enhances hydrophobicity compared to analogs with polar groups (e.g., trifluoromethylpyridine in Compound 16 or thioether in ). This may reduce aqueous solubility but improve membrane permeability.
  • Hydrogen Bonding : Unlike the bis(propargyl)amine derivative in , the target compound’s ketone group may facilitate stronger C—H⋯O interactions, influencing crystallinity and stability.
  • Molecular Weight : The target compound’s estimated molecular weight (~323.4) aligns with intermediates in pharmaceutical synthesis (e.g., Salmeterol impurity in ), suggesting comparable bioavailability challenges.

Crystallographic and Supramolecular Behavior

  • Crystal Packing : The bis(propargyl)amine analog ( ) exhibits intramolecular N—H⋯N bonds, while the target compound’s ketone and Boc groups likely promote intermolecular C—H⋯O interactions, as seen in related carbamates.
  • Applications : The trifluoromethylpyridine moiety in Compound 16 suggests utility in high-affinity biomaterial surfaces, whereas the target compound’s isopropylphenyl group may favor hydrophobic aggregation in supramolecular systems.

Biological Activity

tert-Butyl N-{6-oxo-6-[2-(propan-2-yl)phenyl]hexyl}carbamate, with CAS number 2013260-90-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H31NO3C_{20}H_{31}NO_3 with a molecular weight of approximately 333.5 g/mol. The compound features a tert-butyl group, an oxo group, and a phenyl ring substituted with an isopropyl group, which may contribute to its biological activity.

Biological Activity

1. Mechanisms of Action
Research indicates that compounds similar to tert-butyl carbamates can interact with various biological pathways. These interactions often involve modulation of enzyme activity, receptor binding, and influence on cellular signaling pathways. For instance, electrophilic compounds like hydroquinones are known to activate the Keap1/Nrf2 pathway, which is crucial for cellular defense against oxidative stress .

2. Antioxidant Properties
Tert-butyl derivatives have been studied for their antioxidant capabilities. Antioxidants play a significant role in preventing oxidative damage in cells, which is linked to various diseases including cancer and neurodegenerative disorders. The ability of these compounds to scavenge free radicals may provide protective effects against such conditions.

3. Antimicrobial Activity
There is evidence suggesting that related compounds exhibit antimicrobial properties. For example, studies on tert-butyl hydroquinone (TBHQ) have shown it can synergistically enhance the efficacy of other antimicrobial agents against pathogens like E. coli and Listeria monocytogenes . This suggests potential applications in food preservation and safety.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantEffective in scavenging free radicals
AntimicrobialSynergistic effects with other agents against pathogens
NeuroprotectiveActivation of Nrf2 pathway leading to cellular protection
CytotoxicityLow cytotoxicity towards mammalian cells

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of hydroquinone-type compounds, including TBHQ. The results indicated that these compounds could protect neurons by activating the Keap1/Nrf2 pathway, leading to increased expression of phase II detoxifying enzymes . This highlights the potential therapeutic application of tert-butyl carbamates in neurodegenerative diseases.

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